molecular formula C6H4F2O2S B1230640 4-Fluorobenzenesulfonyl fluoride CAS No. 368-85-4

4-Fluorobenzenesulfonyl fluoride

Cat. No.: B1230640
CAS No.: 368-85-4
M. Wt: 178.16 g/mol
InChI Key: AMJKUTUQZZVWMJ-UHFFFAOYSA-N
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Description

4-Fluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4F2O2S. It is a derivative of benzenesulfonyl fluoride, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical and industrial applications.

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental ingestion or inhalation, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Future Directions

The use of fluorine-containing compounds has grown in popularity in various fields of chemistry . The unique properties of fluorine have contributed to significant applications and improvements in various dye scaffolds such as BODIPY, rhodamine, phthalocyanine, and cyanine .

Relevant Papers The paper “Activating hydroxyl groups of polymeric carriers using 4-fluorobenzenesulfonyl chloride” discusses the use of 4-Fluorobenzenesulfonyl chloride as an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . Another paper “Synthesis and Applications of Selected Fluorine-Containing Fluorophores” discusses the benefits of fluorine-containing small molecules in improving the quality and efficiency of many applications of these compounds .

Mechanism of Action

Target of Action

4-Fluorobenzenesulfonyl fluoride, due to the strong electron-withdrawing property of its fluoride atom, is found to be an excellent activating agent for the covalent attachment of biologicals to a variety of solid supports . It primarily targets primary or secondary hydroxyl groups present in these biologicals .

Mode of Action

This compound interacts with its targets by reacting rapidly with primary or secondary hydroxyl groups at ambient temperature and pressure . This reaction forms 4-fluorobenzenesulfonate leaving groups , which can then be used for further chemical reactions or modifications.

Biochemical Pathways

It’s known that the compound plays a crucial role in the covalent attachment of biologicals to solid supports . This suggests that it may influence pathways related to protein modification and cellular signaling.

Result of Action

The primary result of the action of this compound is the formation of 4-fluorobenzenesulfonate leaving groups . These groups can then be used for the covalent attachment of biologicals to a variety of solid supports . This can lead to significant changes in the molecular and cellular properties of these biologicals, potentially influencing their function and activity.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction with hydroxyl groups occurs at ambient temperature and pressure , suggesting that changes in these conditions could potentially affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

4-Fluorobenzenesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin, trypsin, and other serine proteases by forming a covalent bond with the serine residue in the active site of these enzymes . This interaction effectively inhibits the enzymatic activity, making this compound a valuable tool in studying enzyme mechanisms and protein functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes, including digestion, immune response, and blood coagulation . By inhibiting these enzymes, this compound can alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of serine proteases. The compound binds covalently to the serine residue in the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular responses, as the normal proteolytic processes are disrupted.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its inhibitory effects on enzymes can diminish as it degrades or is metabolized by cells . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of serine proteases, affecting cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with serine proteases. The compound can be metabolized by cells, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of this compound in biochemical reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its inhibitory effects on serine proteases and other target biomolecules, contributing to its overall biochemical activity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzenesulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Fluorobenzenesulfonyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical reactions and applications .

Properties

IUPAC Name

4-fluorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJKUTUQZZVWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190275
Record name 4-Fluorobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-85-4
Record name 4-Fluorobenzenesulfonyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of compound 4-Fluorobenzenesulfonyl chloride (50 g, 0.256 mol) in ACN (500 mL) was added KF (74.36 g, 5 eq) and 18-crown-6 (2 g) at r.t., then the mixture was stirred at r.t. overnight. The mixture was detected by LC-MS, then saturated aqueous NaHCO3 was added and the mixture was extracted with EtOAc, the organic layer was washed with saturated aqueous NaHCO3, brine, dried over anhydrous Na2SO4, concentrated to give the crude compound 4-Fluorobenzenesulfonyl fluoride (46.70 g) as pale yellow oil which was used for the next step without further purification. ESI-MS (M+1): 179 calc. for C6H4F2O2S.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
74.36 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-fluorobenzenesulfonyl fluoride used in the study and what information did it provide?

A: In the study by [], this compound was employed as an inhibitor for the enzyme subtilisin Carlsberg. This inhibition allowed researchers to probe the enzyme's active site environment. By analyzing the 19F chemical shifts of the bound inhibitor, the researchers were able to draw conclusions about changes in active-site polarity upon enzyme activation in different organic solvents. []

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